4'-Morpholinomethyl-2-thiomethylbenzophenone
Overview
Description
4’-Morpholinomethyl-2-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Morpholinomethyl-2-thiomethylbenzophenone typically involves the reaction of 4-morpholinomethylbenzaldehyde with 2-thiomethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Morpholinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4’-Morpholinomethyl-2-thiomethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Morpholinomethyl-2-thiomethylbenzophenone is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzophenone: A parent compound with a simpler structure.
4’-Hydroxymethyl-2-thiomethylbenzophenone: A derivative with a hydroxyl group instead of a morpholinomethyl group.
4’-Aminomethyl-2-thiomethylbenzophenone: A derivative with an amino group instead of a morpholinomethyl group.
Uniqueness: 4’-Morpholinomethyl-2-thiomethylbenzophenone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinomethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSHHNTXFSNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642627 | |
Record name | [2-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-86-3 | |
Record name | [2-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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